

The Biological Activity of Mesoporphyrin IX Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Mesoporphyrin IX dihydrochloride*

Cat. No.: *B191820*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporphyrin IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. As a dihydrochloride salt, its solubility and utility in biological systems are enhanced. This technical guide provides an in-depth overview of the biological activities of **Mesoporphyrin IX dihydrochloride**, with a focus on its antiviral, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

Mesoporphyrin IX dihydrochloride exhibits a range of biological effects, primarily stemming from its photosensitizing nature and its ability to interact with specific biological targets. Its key activities include:

- **Antiviral Activity:** Particularly effective against enveloped viruses through a photodynamic mechanism.
- **Antimicrobial Activity:** Demonstrates inhibitory effects against a variety of bacteria, often enhanced when complexed with metals like gallium.

- **Enzyme Inhibition:** Acts as a competitive inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway.
- **G-Quadruplex DNA Interaction:** Its derivatives, such as N-methyl mesoporphyrin IX, show a high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Mesoporphyrin IX and its derivatives.

Table 1: Antiviral Activity of Mesoporphyrin IX against Vesicular Stomatitis Virus (VSV)

| Compound | Condition | IC50 (μM) | Reference |
|------------------|--------------------|-----------|-----------|
| Mesoporphyrin IX | Non-photoactivated | ~5 | [1] |
| Mesoporphyrin IX | Photoactivated | ~0.1 | [1] |

Table 2: Antimicrobial Activity of Gallium Mesoporphyrin IX (Ga-MPIX)

| Microorganism | Condition | MIC (μM) | MBEC (μM) | Reference |
|-------------------------------|------------|------------------------|-----------|-----------|
| Acinetobacter baumannii (MDR) | Planktonic | 0.25 - 8 | - | [2] |
| Acinetobacter baumannii (MDR) | Biofilm | - | 8 - 32 | [2] |
| Staphylococcus aureus | Planktonic | 1.6 (as μg/mL) | - | [3] |
| Staphylococcus aureus (MRSA) | Planktonic | 6.25 - 12.5 (as μg/mL) | - | [4] |

Note: MIC (Minimum Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration), MDR (Multi-drug Resistant). Data for Ga-MPIX is presented as it is more extensively studied for its antimicrobial properties.

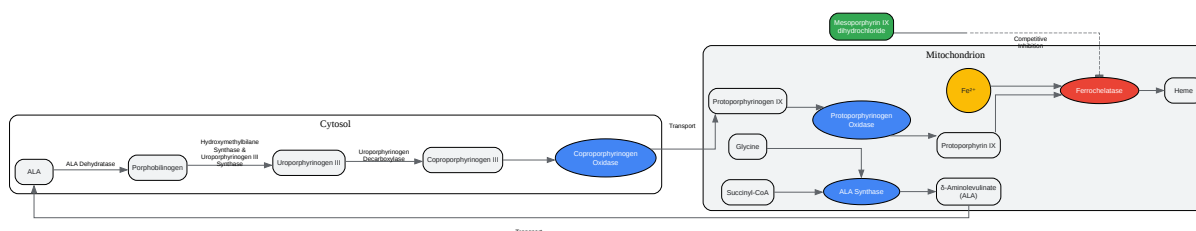
Table 3: G-Quadruplex DNA Binding Affinity of N-methyl Mesoporphyrin IX (NMM)

| DNA Sequence | Conformation | Binding Stoichiometry (NMM:DNA) | Binding Constant (K _a) | Reference |
|-----------------------------|--------------|---------------------------------|---------------------------------------|-----------|
| Human telomeric DNA (Tel22) | Parallel | 1:1 | $\sim 1.0 \times 10^5 \text{ M}^{-1}$ | [5] |

Signaling Pathways and Mechanisms of Action

Heme Biosynthesis Pathway Inhibition

Mesoporphyrin IX is a structural analog of protoporphyrin IX, the direct precursor of heme. This structural similarity allows it to act as a competitive inhibitor of ferrochelatase (EC 4.99.1.1), the terminal enzyme in the heme biosynthesis pathway. Ferrochelatase catalyzes the insertion of ferrous iron (Fe^{2+}) into the protoporphyrin IX ring to form heme. By binding to the active site of ferrochelatase, Mesoporphyrin IX prevents the synthesis of heme, which can have significant downstream effects on cellular processes that rely on heme-containing proteins, such as cytochromes involved in cellular respiration. The N-methylated derivative, N-methyl mesoporphyrin IX, is a particularly potent inhibitor of this enzyme.[6][7][8][9]

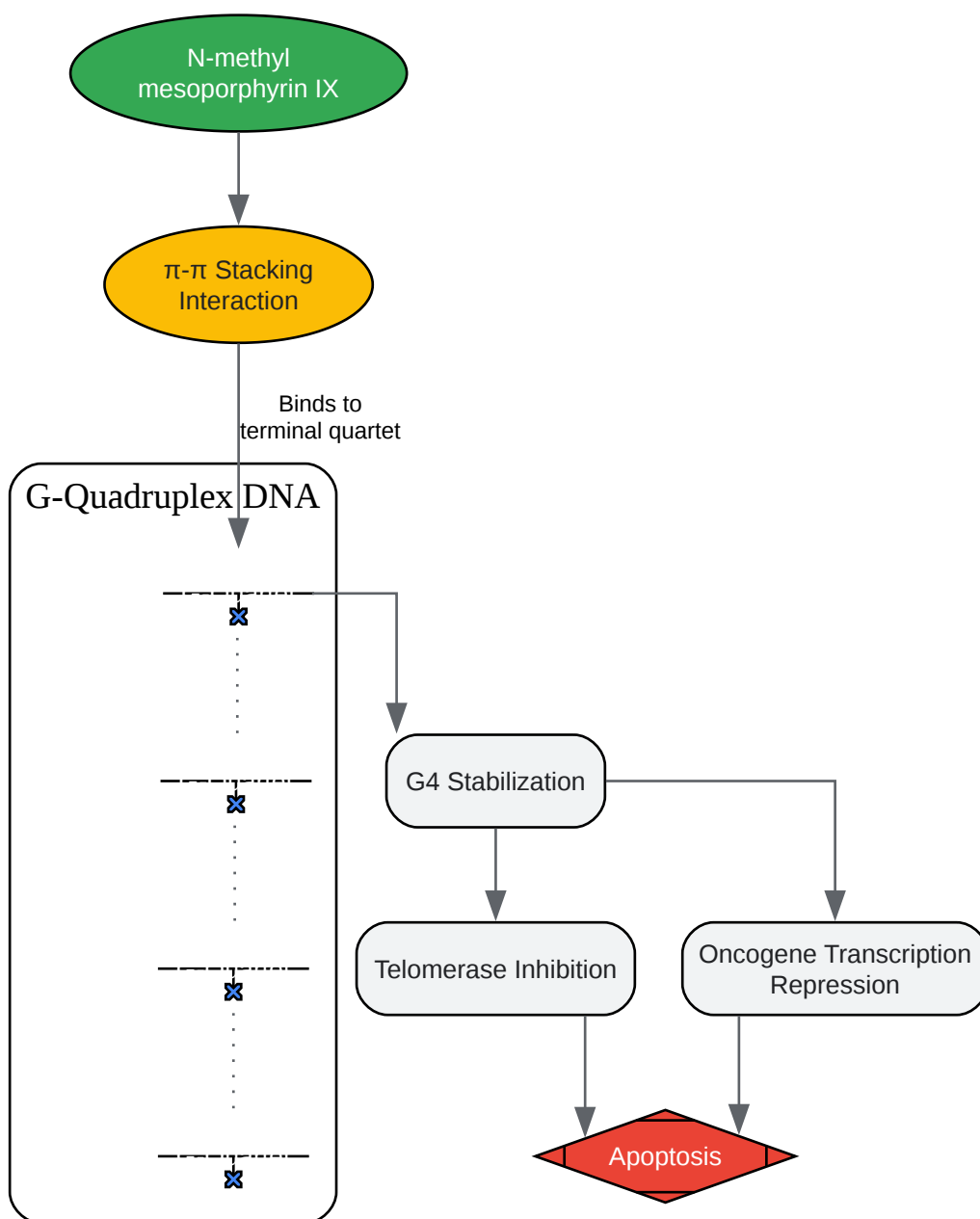


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Heme Biosynthesis Pathway Inhibition by Mesoporphyrin IX.

Interaction with G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The derivative N-methyl mesoporphyrin IX (NMM) has been shown to bind with high selectivity to parallel G-quadruplex DNA.[5] This binding stabilizes the G4 structure, which can interfere with the processes of DNA replication and transcription in cancer cells, ultimately leading to cell cycle arrest and apoptosis. The interaction typically involves π - π stacking of the porphyrin macrocycle with the terminal G-quartet of the G4 structure.



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Interaction of N-methyl mesoporphyrin IX with G-Quadruplex DNA.

Experimental Protocols

Photodynamic Inactivation of Vesicular Stomatitis Virus (VSV)

This protocol is adapted from studies on the photoactivated antiviral activity of porphyrins.[1]

Materials:

- Purified Vesicular Stomatitis Virus (VSV) particles
- **Mesoporphyrin IX dihydrochloride** stock solution
- Culture medium (e.g., DMEM) without fetal bovine serum (FBS)
- 96-well plates
- Fluorescent lamp (e.g., 30-W with a luminous emittance of 2,000 lx)
- BHK-21 cells for plaque assay

Procedure:

- Prepare serial dilutions of **Mesoporphyrin IX dihydrochloride** in culture medium without FBS to achieve the desired final concentrations.
- In a 96-well plate, incubate purified VSV particles with the different concentrations of Mesoporphyrin IX for 1 hour in the dark at room temperature.
- Following incubation, expose the samples to light from the fluorescent lamp positioned 10 cm from the plate for a defined period (e.g., 1 hour).
- Perform a plaque assay using BHK-21 cells to determine the viral titer of the treated and control samples.
- Calculate the 50% inhibitory concentration (IC₅₀) by performing a nonlinear regression analysis of the viral titer data.



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